Cas no 1396707-10-0 (3-(3-hydroxy-4,4-dimethylpentyl)-1-(thiophen-2-yl)urea)

3-(3-Hydroxy-4,4-dimethylpentyl)-1-(thiophen-2-yl)urea is a specialized urea derivative featuring a thiophene moiety and a hydroxy-substituted dimethylpentyl chain. This compound exhibits potential as an intermediate in pharmaceutical and agrochemical synthesis due to its unique structural properties. The thiophene ring enhances electronic characteristics, while the hydroxy and dimethyl groups contribute to steric and solubility modifications. Its well-defined molecular architecture allows for precise functionalization, making it valuable in targeted drug design or catalytic applications. The compound's stability and reactivity profile suggest utility in heterocyclic chemistry, particularly in the development of bioactive molecules. Proper handling under controlled conditions is recommended due to its synthetic sensitivity.
3-(3-hydroxy-4,4-dimethylpentyl)-1-(thiophen-2-yl)urea structure
1396707-10-0 structure
Product name:3-(3-hydroxy-4,4-dimethylpentyl)-1-(thiophen-2-yl)urea
CAS No:1396707-10-0
MF:C12H20N2O2S
MW:256.364401817322
CID:5999178
PubChem ID:71787642

3-(3-hydroxy-4,4-dimethylpentyl)-1-(thiophen-2-yl)urea Chemical and Physical Properties

Names and Identifiers

    • 3-(3-hydroxy-4,4-dimethylpentyl)-1-(thiophen-2-yl)urea
    • 1-(3-hydroxy-4,4-dimethylpentyl)-3-thiophen-2-ylurea
    • 1-(3-hydroxy-4,4-dimethylpentyl)-3-(thiophen-2-yl)urea
    • F6190-0949
    • AKOS024536555
    • 1396707-10-0
    • VU0535247-1
    • Inchi: 1S/C12H20N2O2S/c1-12(2,3)9(15)6-7-13-11(16)14-10-5-4-8-17-10/h4-5,8-9,15H,6-7H2,1-3H3,(H2,13,14,16)
    • InChI Key: IOXKEPYSMYPWCZ-UHFFFAOYSA-N
    • SMILES: N(CCC(O)C(C)(C)C)C(NC1SC=CC=1)=O

Computed Properties

  • Exact Mass: 256.12454906g/mol
  • Monoisotopic Mass: 256.12454906g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 5
  • Complexity: 253
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 89.6Ų
  • XLogP3: 2.4

3-(3-hydroxy-4,4-dimethylpentyl)-1-(thiophen-2-yl)urea Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6190-0949-5μmol
3-(3-hydroxy-4,4-dimethylpentyl)-1-(thiophen-2-yl)urea
1396707-10-0
5μmol
$63.0 2023-09-09
Life Chemicals
F6190-0949-20μmol
3-(3-hydroxy-4,4-dimethylpentyl)-1-(thiophen-2-yl)urea
1396707-10-0
20μmol
$79.0 2023-09-09
Life Chemicals
F6190-0949-15mg
3-(3-hydroxy-4,4-dimethylpentyl)-1-(thiophen-2-yl)urea
1396707-10-0
15mg
$89.0 2023-09-09
Life Chemicals
F6190-0949-5mg
3-(3-hydroxy-4,4-dimethylpentyl)-1-(thiophen-2-yl)urea
1396707-10-0
5mg
$69.0 2023-09-09
Life Chemicals
F6190-0949-20mg
3-(3-hydroxy-4,4-dimethylpentyl)-1-(thiophen-2-yl)urea
1396707-10-0
20mg
$99.0 2023-09-09
Life Chemicals
F6190-0949-30mg
3-(3-hydroxy-4,4-dimethylpentyl)-1-(thiophen-2-yl)urea
1396707-10-0 90%+
30mg
$119.0 2023-05-20
Life Chemicals
F6190-0949-2mg
3-(3-hydroxy-4,4-dimethylpentyl)-1-(thiophen-2-yl)urea
1396707-10-0
2mg
$59.0 2023-09-09
Life Chemicals
F6190-0949-10μmol
3-(3-hydroxy-4,4-dimethylpentyl)-1-(thiophen-2-yl)urea
1396707-10-0
10μmol
$69.0 2023-09-09
Life Chemicals
F6190-0949-3mg
3-(3-hydroxy-4,4-dimethylpentyl)-1-(thiophen-2-yl)urea
1396707-10-0
3mg
$63.0 2023-09-09
Life Chemicals
F6190-0949-25mg
3-(3-hydroxy-4,4-dimethylpentyl)-1-(thiophen-2-yl)urea
1396707-10-0
25mg
$109.0 2023-09-09

Additional information on 3-(3-hydroxy-4,4-dimethylpentyl)-1-(thiophen-2-yl)urea

Introduction to 3-(3-hydroxy-4,4-dimethylpentyl)-1-(thiophen-2-yl)urea (CAS No. 1396707-10-0)

3-(3-hydroxy-4,4-dimethylpentyl)-1-(thiophen-2-yl)urea is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its CAS number 1396707-10-0, has garnered attention due to its unique structural features and potential applications in drug discovery and development. The molecular structure of this compound incorporates a thiophene ring, a hydroxyl group, and a urea moiety, which collectively contribute to its diverse chemical properties and biological activities.

The presence of the thiophen-2-yl group in the molecule imparts specific electronic and steric properties that can influence its interactions with biological targets. Thiophenes are well-known for their role in medicinal chemistry, often serving as key structural motifs in therapeutic agents due to their ability to engage in hydrogen bonding and π-stacking interactions. In particular, the 2-thienyl moiety can enhance the solubility and bioavailability of drug candidates, making it a valuable component in the design of novel pharmaceuticals.

The urea functional group in 3-(3-hydroxy-4,4-dimethylpentyl)-1-(thiophen-2-yl)urea adds another layer of complexity to its chemical behavior. Urea derivatives are frequently employed in medicinal chemistry due to their versatility in forming hydrogen bonds and their ability to modulate enzyme activity. The hydroxyl group attached to the 4,4-dimethylpentyl chain further influences the compound's solubility and reactivity, making it a promising candidate for further exploration in drug design.

Recent advancements in computational chemistry have enabled more precise predictions of the biological activity of such compounds. Molecular modeling studies suggest that 3-(3-hydroxy-4,4-dimethylpentyl)-1-(thiophen-2-yl)urea may exhibit inhibitory effects on various enzymes and receptors relevant to human health. For instance, preliminary simulations indicate potential interactions with enzymes involved in metabolic pathways, which could make this compound a valuable tool for investigating diseases related to metabolic dysregulation.

In addition to its potential as an enzyme inhibitor, 3-(3-hydroxy-4,4-dimethylpentyl)-1-(thiophen-2-yl)urea may also demonstrate antioxidant properties. The hydroxyl group and thiophene ring are known to participate in redox reactions, which could be exploited for therapeutic purposes. Antioxidant compounds are increasingly studied for their role in preventing oxidative stress-related diseases, such as neurodegenerative disorders and cardiovascular conditions.

The synthesis of 3-(3-hydroxy-4,4-dimethylpentyl)-1-(thiophen-2-yl)urea presents an interesting challenge for organic chemists. The integration of multiple functional groups requires careful consideration of reaction conditions and reagent selection to ensure high yield and purity. Advances in synthetic methodologies have made it possible to construct complex molecules like this one with greater efficiency and precision. Techniques such as transition-metal-catalyzed cross-coupling reactions have been particularly useful in forming the thiophene-thiol linkage within the molecule.

The pharmacokinetic properties of 3-(3-hydroxy-4,4-dimethylpentyl)-1-(thiophen-2-yl)urea are also of great interest. Studies on similar compounds suggest that the presence of polar functional groups like hydroxyl and urea can enhance oral bioavailability by improving solubility. Additionally, the lipophilic nature of the 4,4-dimethylpentyl chain may facilitate cellular uptake, making this compound a promising candidate for systemic delivery.

Evaluation of the toxicological profile is essential before advancing 3-(3-hydroxy-4,4-dimethylpentyl)-1-(thiophen-2-yl)urea into clinical trials. In vitro toxicity assays can provide initial insights into its safety profile by assessing effects on various cell lines. Furthermore, animal models can be employed to study acute and chronic toxicity, as well as potential side effects. These studies are crucial for ensuring that any therapeutic applications derived from this compound are both safe and effective.

The integration of machine learning algorithms has revolutionized drug discovery by enabling rapid screening of large chemical libraries for potential hits. These algorithms can predict biological activity based on molecular structure data with remarkable accuracy. By leveraging such tools, researchers can identify derivatives of 3-(3-hydroxy-4,4-dimethylpentyl)-1-(thiophen-2-yl)urea with enhanced potency or selectivity for specific targets.

The future prospects for 3-(3-hydroxy-4,4-dimethylpentyl)-1-(thiophen-2-yl)urea are promising given its unique structural features and potential biological activities. Ongoing research aims to optimize its synthesis for scalability and cost-effectiveness while exploring new therapeutic applications. Collaborative efforts between academia and industry will be essential in translating laboratory findings into clinical reality.

Recommend Articles

Recommended suppliers
Heyuan Broad Spectrum Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Heyuan Broad Spectrum Biotechnology Co., Ltd
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
Hubei Henglvyuan Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD